1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
Overview
Description
1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile is a useful research compound. Its molecular formula is C8H7N7 and its molecular weight is 201.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Imidazole and pyrazole derivatives are known to interact with a wide range of biological targets. For instance, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of action
The exact mode of action would depend on the specific target of the compound. For example, some imidazole derivatives work by inhibiting certain enzymes, disrupting metabolic pathways, or interacting with cellular structures .
Biochemical pathways
Again, the specific pathways affected would depend on the target of the compound. Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their absorption and distribution .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. Some imidazole derivatives are known to have cytotoxic activities, meaning they can kill cells, particularly cancer cells .
Biochemical Analysis
Biochemical Properties
1-(2-Azidoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression . The interaction between this compound and CDKs involves binding to the active site of the enzyme, leading to inhibition of its activity. This inhibition can result in the disruption of cell cycle progression, thereby affecting cellular proliferation.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of CDKs by this compound can lead to cell cycle arrest, which in turn affects cellular proliferation and survival . Additionally, this compound has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, such as enzymes and proteins. The binding of this compound to CDKs results in the inhibition of their enzymatic activity, leading to cell cycle arrest and apoptosis . Furthermore, this compound has been shown to modulate gene expression by affecting transcription factors and other regulatory proteins, thereby influencing cellular processes such as proliferation and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of CDK activity and prolonged cell cycle arrest, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit CDK activity and induce cell cycle arrest without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further interact with other biomolecules, potentially influencing metabolic flux and metabolite levels within the cell . The involvement of this compound in these metabolic pathways underscores its potential impact on cellular metabolism and overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound has been shown to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, this compound can bind to plasma proteins, influencing its distribution and accumulation within tissues . These interactions play a crucial role in determining the bioavailability and therapeutic efficacy of this compound.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize primarily in the cytoplasm and nucleus of cells . The presence of targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, thereby influencing its interactions with biomolecules and its overall activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
1-(2-azidoethyl)imidazo[1,2-b]pyrazole-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N7/c9-6-7-5-8-14(2-1-11-13-10)3-4-15(8)12-7/h3-5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGLSFPOAUTWJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C#N)N1CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.